molecular formula C20H18FN3O4S B3450410 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide

Cat. No.: B3450410
M. Wt: 415.4 g/mol
InChI Key: UBHXOSNZCWRVKM-UHFFFAOYSA-N
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Description

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure with a combination of aromatic rings, sulfonamide, and acetamide functionalities, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-methoxyphenylamine: This can be synthesized by the reduction of 4-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Synthesis of 4-fluorobenzenesulfonyl chloride: This can be prepared by the sulfonation of 4-fluorobenzenesulfonic acid with chlorosulfonic acid.

    Formation of 4-methoxyphenyl-4-fluorobenzenesulfonamide: This involves the reaction of 4-methoxyphenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Preparation of pyridin-3-ylacetic acid: This can be synthesized by the alkylation of pyridine with chloroacetic acid.

    Final coupling reaction: The final step involves the coupling of 4-methoxyphenyl-4-fluorobenzenesulfonamide with pyridin-3-ylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and acetamide functionalities.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: This compound shares the methoxyphenyl and acetamide functionalities but lacks the fluorobenzenesulfonamido and pyridin-3-yl groups.

    4-fluoro-N-(pyridin-3-yl)benzamide: This compound shares the fluorobenzene and pyridin-3-yl groups but lacks the methoxyphenyl and acetamide functionalities.

    N-(4-methoxyphenyl)-2-methoxyacetamide: This compound shares the methoxyphenyl and acetamide functionalities but has an additional methoxy group.

Uniqueness

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide is unique due to its combination of aromatic rings, sulfonamide, and acetamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile candidate for various applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-28-18-8-6-17(7-9-18)24(14-20(25)23-16-3-2-12-22-13-16)29(26,27)19-10-4-15(21)5-11-19/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHXOSNZCWRVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide
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2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(pyridin-3-yl)acetamide

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